![molecular formula C18H21N3O3 B2798529 N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932972-03-7](/img/structure/B2798529.png)
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, also known as ETC-1002, is a small molecule drug candidate that has shown potential as a treatment for cardiovascular diseases. ETC-1002 is a novel compound that works by targeting multiple pathways involved in lipid metabolism and inflammation.
Scientific Research Applications
Spatial Orientations in Coordination : Research by Kalita and Baruah (2010) discusses how certain amide derivatives, similar in structure to the compound , show unique spatial orientations that influence anion coordination. This highlights the potential application of these compounds in developing materials with specific molecular interactions (Kalita & Baruah, 2010).
Antimicrobial Properties : A study by Debnath and Ganguly (2015) synthesizes and evaluates certain N-aryl acetamide derivatives, including structures related to the target compound, for their antimicrobial activities. This suggests the potential use of these compounds in developing new antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Structural Studies for Drug Development : The research by Jiang et al. (2011) involves the synthesis of a compound structurally similar to N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, which is key in developing selective EGFR kinase inhibitors. This underscores its relevance in the synthesis of anticancer drugs (Jiang et al., 2011).
Applications in Traditional Medicine : Yang et al. (2015) isolated derivatives from traditional Chinese medicine that share a similar molecular structure. This indicates the potential use of such compounds in traditional medicinal practices (Yang et al., 2015).
Antifungal Agents : Bardiot et al. (2015) identified acetamide derivatives with significant antifungal activity. The structural similarity to the compound suggests possible applications in antifungal treatments (Bardiot et al., 2015).
Synthesis for Antimalarial Drugs : Magadum and Yadav (2018) discuss the synthesis of a compound that serves as an intermediate in the natural synthesis of antimalarial drugs, showcasing the potential role of such compounds in treating malaria (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAINQZQQPQKTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide |
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